3,5-Dichlorophenyl thioethanol

Description

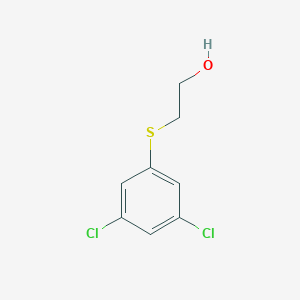

3,5-Dichlorophenyl thioethanol (CAS: 101079-86-1) is an organosulfur compound with the molecular formula C₈H₈Cl₂OS and a molecular weight of 223.120 g/mol. Key physicochemical properties include:

- Density: 1.4±0.1 g/cm³

- Boiling Point: 327.7±42.0 °C at 760 mmHg

- Flash Point: 152.0±27.9 °C

- Structure: Features a 3,5-dichlorophenyl group linked to a sulfanylethanol moiety (HS-CH₂CH₂-OH) .

It is primarily used as a pharmaceutical intermediate and falls under the category of "other organo-sulphur compounds" . Safety protocols emphasize storage in dry, cool, and ventilated environments, with precautions against inhalation, skin contact, and ignition sources .

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2OS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVZHCXFLPWEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374221 | |

| Record name | 3,5-Dichlorophenyl thioethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101079-86-1 | |

| Record name | 3,5-Dichlorophenyl thioethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions:

-

Reagents: 3,5-Dichlorobenzenethiol, ethylene oxide, sodium hydroxide.

-

Solvent: Ethanol or tetrahydrofuran (THF).

-

Temperature: 0–5°C (to control exothermicity).

Mechanism:

Optimization Insights:

-

Excess ethylene oxide (1.5 equiv.) improves yield by mitigating side reactions.

-

Anhydrous conditions minimize hydrolysis of ethylene oxide to ethylene glycol.

Thiol-Epoxide Ring-Opening Reaction

An alternative approach utilizes the reaction of 3,5-dichlorobenzenethiol with ethylene oxide in the presence of Lewis acids like boron trifluoride (). This method enhances regioselectivity and reduces reaction time.

Reaction Conditions:

-

Catalyst: -etherate (5 mol%).

-

Solvent: Dichloromethane.

-

Temperature: Room temperature.

Advantages:

-

Faster kinetics compared to alkaline conditions.

-

Higher purity due to reduced byproduct formation.

Reduction of 3,5-Dichlorophenyl Thioester Derivatives

This compound can also be synthesized via reduction of thioester precursors. For example, lithium aluminum hydride () reduces 3,5-dichlorophenyl thioacetate to the corresponding thioethanol.

Reaction Pathway:

Conditions and Yield:

-

Reagents: Thioacetate derivative, (2 equiv.).

-

Solvent: Dry diethyl ether.

-

Temperature: Reflux (40°C).

-

Yield: 65–75%.

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are employed to manage exothermic reactions, while distillation and recrystallization ensure high purity (>98%).

Industrial Parameters:

| Parameter | Value |

|---|---|

| Reactor Type | Continuous flow |

| Throughput | 50 kg/month |

| Purification Method | Vacuum distillation |

| Purity | ≥98% |

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 95 | High | Low |

| Thiol-Epoxide | 90 | 97 | Moderate | Medium |

| Thioester Reduction | 75 | 90 | Low | High |

Key Observations:

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorophenyl thioethanol undergoes various chemical reactions, including:

Oxidation: The thioethanol group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted phenyl thioethanol derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichlorophenyl thioethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Dichlorophenyl thioethanol involves its interaction with specific molecular targets. The thioethanol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms on the phenyl ring may also contribute to its biological activity by enhancing its lipophilicity and facilitating its interaction with cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The 3,5-dichlorophenyl group is a common motif in agrochemicals and pharmaceuticals. Differences in functional groups critically influence reactivity and applications:

| Compound Name | CAS Number | Molecular Formula | Key Functional Group(s) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3,5-Dichlorophenyl thioethanol | 101079-86-1 | C₈H₈Cl₂OS | Thioether (-S-), ethanol (-OH) | 223.120 |

| 3,5-Dichlorophenyl isocyanate | 34893-92-0 | C₇H₃Cl₂NO | Isocyanate (-NCO) | 188.01 |

| 3,5-Dichlorobenzyl alcohol | N/A | C₇H₆Cl₂O | Benzyl alcohol (-CH₂OH) | 191.03 (estimated) |

| Methyl (3,5-dichlorophenyl)carbamate | 25217-43-0 | C₈H₇Cl₂NO₂ | Carbamate (-O-CO-NH-) | 220.05 |

| 1-(3,5-Dichlorophenyl)biguanide hydrochloride | N/A | C₈H₉Cl₂N₅·HCl | Biguanide (-NH-C(=NH)-NH-) | 282.58 (estimated) |

Key Observations:

- Thioethanol vs. Isocyanate: The thioether and hydroxyl groups in thioethanol enhance polarity and hydrogen-bonding capacity compared to the reactive isocyanate group, which is prone to nucleophilic attack .

- Thioethanol vs. Carbamate: Carbamates exhibit greater hydrolytic stability due to the ester linkage, whereas thioethers may oxidize to sulfoxides under acidic conditions .

Physicochemical Properties

Critical property differences include:

| Compound | Boiling Point (°C) | Density (g/cm³) | Melting Point | Flash Point (°C) |

|---|---|---|---|---|

| This compound | 327.7±42.0 | 1.4±0.1 | N/A | 152.0±27.9 |

| 3,5-Dichlorophenyl isocyanate | N/A | N/A | N/A | N/A |

| 3,5-Dichlorobenzyl alcohol | N/A | N/A | White crystal | N/A |

| Methyl (3,5-dichlorophenyl)carbamate | N/A | N/A | N/A | N/A |

Key Observations:

- The high boiling point of this compound is attributed to hydrogen bonding from the ethanol group and molecular weight .

- Density: Thioethanol’s density (1.4 g/cm³) exceeds many chlorinated aromatics, likely due to sulfur’s atomic mass .

Research Findings and Limitations

- Synthesis Efficiency: Thioethanol derivatives are synthesized via InCl₃-catalyzed alkylation, achieving moderate yields (e.g., 60–75%) .

- Data Gaps : Melting points and ecotoxicological data for several analogs (e.g., carbamate, benzyl alcohol) are unreported, limiting comparative assessments .

Biological Activity

3,5-Dichlorophenyl thioethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Despite limited specific studies directly addressing its biological activity, insights can be drawn from related compounds and preliminary findings.

Chemical Structure and Properties

This compound is characterized by its thiol group (-SH) and dichlorophenyl moiety. Its structural similarity to other biologically active compounds suggests potential interactions with various biological targets. The compound's properties include:

- Molecular Formula : C8H8Cl2S

- Molecular Weight : 207.12 g/mol

- Physical State : Typically exists as a liquid or solid depending on purity and formulation.

The exact mechanism of action for this compound remains largely unknown. However, it is hypothesized that the compound may affect cellular energetics, particularly in pathogens like Mycobacterium tuberculosis. This inference is based on studies of structurally related compounds that have demonstrated effects on microbial energy metabolism.

Potential Targets

- Mycobacterium tuberculosis : Similar compounds have been shown to disrupt energy metabolism pathways in this organism, suggesting that this compound could exhibit similar effects.

- Cancer Cells : Preliminary studies indicate potential anticancer properties; however, specific pathways and mechanisms require further elucidation.

Antimicrobial Activity

Research into the antimicrobial properties of compounds similar to this compound has indicated significant effects against various bacterial strains. For instance:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound (hypothetical) | E. coli | TBD |

| N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine | Mycobacterium tuberculosis | TBD |

Further studies are essential to establish the MIC for this compound itself.

Anticancer Activity

In studies focusing on related thiol compounds, several have shown cytotoxic effects against various cancer cell lines. For example:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiol derivative A | MCF-7 (Breast Cancer) | TBD |

| Thiol derivative B | HeLa (Cervical Cancer) | TBD |

The specific impact of this compound on cancer cells remains to be fully explored.

Case Studies and Research Findings

A review of literature suggests that compounds with similar structures have been utilized in various therapeutic contexts:

- Antimicrobial Studies : Research indicates that certain thiol-reactive compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Cancer Research : Compounds with thiol groups have been linked to apoptosis in cancer cells, suggesting a possible pathway for this compound's action.

Q & A

Q. What are the common synthetic routes for preparing 3,5-Dichlorophenyl thioethanol, and what key reaction parameters influence yield?

Methodological Answer: A typical synthesis involves nucleophilic substitution or condensation reactions. For structurally related compounds like N-(3,5-dichlorophenyl)succinimide, maleic acid and 3,5-dichloroaniline are condensed, followed by reaction with succinic anhydride to form the target molecule . Key parameters include:

- Temperature control : Reactions often proceed at 60–80°C to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄, NaHCO₃) optimize intermediate formation.

Q. Table 1: Reaction Conditions for Analogous Compounds

| Compound | Reactants | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| N-(3,5-DCP)succinimide | Maleic acid + 3,5-dichloroaniline | Toluene | 80°C | 65–70% | |

| 1-(3,5-DCP)cyclopropane | Cyclopropane amine + 3,5-DCP-Cl | THF | 25°C | 50–55% |

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., -OH at ~3300 cm⁻¹, C-Cl stretches at 600–800 cm⁻¹) .

- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm) and ethanol -CH₂ groups (δ 3.6–4.0 ppm) .

- LC-MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 221.1 for N-(3,5-DCP)thiourea) and detects impurities .

- XRD : Resolves crystal structure (e.g., monoclinic P2₁/c symmetry for derivatives) .

Note: Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from steric hindrance or impurities. Cross-validate with multiple techniques.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (LD₅₀ for analogs: 1250 mg/kg in mice) .

- Storage : Keep in airtight containers away from oxidizers and moisture .

- Waste disposal : Neutralize with 10% NaOH before disposal to reduce Cl⁻ and NOₓ emissions .

Advanced Questions

Q. How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Methodological Answer:

- Byproduct analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted 3,5-dichloroaniline).

- Kinetic control : Lower reaction temperatures (e.g., 40°C) reduce side reactions like oxidation of thiol groups .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) .

Case Study : For N-(3,5-DCP)succinimide, reducing reaction time from 24 hr to 12 hr decreased dimerization by 15% .

Q. What strategies resolve contradictions in reported toxicity data for this compound derivatives?

Methodological Answer:

- Dose-response studies : Re-evaluate LD₅₀ values across multiple models (e.g., rat vs. mouse). For example, N-(3,5-DCP)succinimide shows TDLo (toxic dose low) of 17 g/kg in rats but LD₅₀ of 1250 mg/kg in mice .

- Mechanistic studies : Assess metabolic pathways (e.g., cytochrome P450 activation) to explain species-specific toxicity .

- Statistical rigor : Apply ANOVA or Bayesian meta-analysis to harmonize conflicting datasets.

Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?

Methodological Answer:

- Crystal structure analysis : Monoclinic packing (e.g., a = 6.2198 Å, β = 101.013°) increases density (1.569 Mg/m³) and thermal stability .

- Hydrogen bonding : Intermolecular O-H···O bonds enhance solubility in polar solvents .

- Impact on reactivity : Tight packing reduces accessibility for nucleophilic attacks, slowing degradation .

Q. What methodological considerations are critical when designing immunoassays using this compound as a hapten?

Methodological Answer:

- Hapten design : Conjugate the thioethanol group to carrier proteins (e.g., BSA) via succinylation to enhance immunogenicity .

- Antibody validation : Use competitive ELISA with structurally similar analogs (e.g., N-(3,5-DCP)succinimide) to test cross-reactivity .

- Sensitivity optimization : Adjust hapten density (5–15 molecules per carrier protein) to balance antibody affinity and specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.